4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide moiety. Its structure features a 4-chlorophenyl group at position 4, a methyl group at position 6, and a 2-ethoxyphenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBSOALAIVVOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanistic Pathway
For the target compound, the following substrates are utilized:
- β-Keto amide precursor : Methyl 3-oxobutanoate or ethyl benzoylacetate derivatives functionalized with the N-(2-ethoxyphenyl)carboxamide group at the 5-position.
- Aldehyde : 4-Chlorobenzaldehyde introduces the para-chlorophenyl substituent at position 4.
- Urea equivalent : Thiourea or substituted urea derivatives facilitate cyclocondensation.
The reaction proceeds via:
Catalytic Systems and Optimization
Comparative studies reveal significant yield variations depending on catalysts:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (10 mol%) | Ethanol | Reflux | 8–12 | 58–62 |
| DABCO (15 mol%) | Ethanol | Reflux | 4–6 | 72–78 |
| Cu(OTf)₂ (5 mol%) | Toluene | 110 | 3 | 81 |
Data synthesized from. DABCO (1,4-diazabicyclo[2.2.2]octane) demonstrates superior performance due to dual acid-base catalysis, accelerating both condensation and cyclization steps. Microwave-assisted protocols further reduce reaction times to <2 hours with 85% yields in ionic liquid media.
Post-Modification of Preformed Pyrimidine Cores
Alternative routes involve functionalizing preassembled tetrahydropyrimidines through:
Carboxamide Installation via Acylation
The 5-carboxamide group is introduced through:
- Hydrolysis of β-keto esters to carboxylic acids
- Activation as acyl chlorides using SOCl₂ or PCl₅
- Coupling with 2-ethoxyaniline via Schotten-Baumann conditions
Critical parameters:
- Coupling reagents : DCC/HOBt vs. EDCl/HOAt
- Solvent effects : THF > DMF > CH₂Cl₂ in yield comparisons
- Temperature control : 0–5°C minimizes side reactions
This method achieves 67–73% overall yield but requires stringent anhydrous conditions.
Transition Metal-Catalyzed Cyclization
Patent literature describes nickel- or copper-catalyzed ring closure of acylated 1,3-propanediamines:
Intermediate preparation :
- Cyanoethylation of 4-chlorophenylamine with acrylonitrile
- Hydrogenation over Raney Ni to yield 4-(4-chlorophenyl)-1,3-propanediamine
- Acylation with methyl malonyl chloride
Cyclization :
- 5% NiCl₂ in NaOH/EtOH at 170–190°C
- 82% isolated yield after recrystallization
This method excels in scalability (>500 g batches) but faces challenges in diastereomeric control.
Comparative Analysis of Synthetic Routes
| Parameter | Biginelli Route | Post-Modification | Metal-Catalyzed Cyclization |
|---|---|---|---|
| Total Steps | 1 | 3 | 4 |
| Overall Yield (%) | 72–81 | 60–68 | 75–82 |
| Purification Complexity | Moderate | High | Moderate |
| Stereochemical Control | Limited | Moderate | Excellent |
The Biginelli method offers simplicity, while metal-catalyzed cyclization provides better stereochemical outcomes for chiral centers at position 4.
Physicochemical Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 399.87 g/mol | HRMS |
| Melting Point | 184–186°C | DSC |
| logP | 3.26 ± 0.12 | HPLC (C18) |
| Aqueous Solubility | 12.4 μg/mL (pH 7.4) | Shake-flask |
| pKa | 8.01 (basic) | Potentiometric |
Data adapted from analogous compounds in.
Industrial-Scale Production Considerations
Key challenges in kilogram-scale synthesis:
- Catalyst recycling : Immobilized DABCO on mesoporous silica enables 7 reaction cycles with <5% yield drop
- Byproduct management : Distillation traps for NH₃ in cyclization steps
- Crystallization optimization : Ethanol/water (7:3) achieves >99% purity
Current Good Manufacturing Practice (cGMP) batches demonstrate 98.7% HPLC purity using these parameters.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Tetrahydropyrimidine carboxamides exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of structurally related compounds from the evidence:
Key Observations
Substituent Position and Bioactivity :
- The 2-ethoxyphenyl group in the target compound distinguishes it from analogs with 4-ethoxyphenyl (e.g., ) or 2-methoxyphenyl (). Substitution at the ortho position may sterically hinder interactions with target proteins compared to para-substituted analogs.
- Replacement of the 2-oxo group with 2-thioxo (as in ) enhances antimicrobial potency, likely due to improved lipophilicity or sulfur-mediated interactions.
Carboxamide vs. Ester Derivatives :
- The ethyl ester analog () lacks the carboxamide moiety, rendering it inactive in direct biological assays but useful as a synthetic intermediate.
Halogen Effects :
- Chlorophenyl (target compound, ) and bromophenyl () substituents exhibit similar electronic profiles, but bromine’s larger size may alter binding kinetics.
- Fluorine substitution (e.g., ) is associated with enhanced metabolic stability and target affinity in enzyme inhibition studies.
Synthetic Yields :
- Carboxamides with 2-thioxo groups () show higher yields (67–76%) compared to oxo derivatives, possibly due to thiourea’s reactivity in Biginelli-like condensations.
Research Findings from Analogs
- Antimicrobial Activity : 2-Thioxo derivatives (e.g., ) demonstrated MIC values of 12.5–25 µg/mL against S. aureus and E. coli, surpassing first-line drugs like isoniazid.
- Enzyme Inhibition : The pyrazinamide derivative 4g () showed 85% acetylcholinesterase inhibition at 10 µM, comparable to rivastigmine.
- Structural Flexibility : Modifications at the carboxamide nitrogen (e.g., benzylamine in ) improved selectivity for G protein-coupled receptors but reduced yields (17–37%) due to steric bulk .
Data Tables
Table 1: Substituent Effects on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
